N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-6-3-9(7-13(12)22-2)16(20)19-11-5-4-10(17)14-15(11)23-8-18-14/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUANYPNFJGEAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.
Substitution Reaction: The resulting 4-chlorobenzothiazole is then subjected to a nucleophilic substitution reaction with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds and their properties:
Analysis of Structural Differences and Implications
Benzothiazole vs. Chlorination at position 4 likely increases electron-withdrawing effects, improving stability and interaction with enzymes such as cytochrome P450 or chitin synthases in pests . Propanil’s dichlorophenyl group is associated with inhibition of photosynthesis in weeds, while isoxaben’s isoxazole core targets cellulose biosynthesis. The benzothiazole scaffold may act on distinct pathways, such as fungal membrane disruption or protease inhibition .
Substituent Positioning: The 3,4-dimethoxybenzamide group in the target compound differs from isoxaben’s 2,6-dimethoxy substitution. The meta/para methoxy orientation may enhance solubility and bioavailability compared to ortho-substituted analogs. The chlorine at position 4 on the benzothiazole ring (vs.
Functional Group Impact: Methoxy groups in benzamide derivatives are known to modulate lipophilicity and metabolic stability. The 3,4-dimethoxy configuration balances hydrophobicity and hydrogen-bonding capacity, favoring membrane penetration in biological systems. Propanil’s simple propanamide chain contrasts with the branched alkyl chain in isoxaben, highlighting how side-chain complexity influences substrate specificity and environmental persistence .
Research Findings and Inferences
While direct experimental data for the target compound are unavailable, inferences can be drawn from analogs:
- Antifungal Potential: Benzothiazoles with halogen substitutions (e.g., chlorine) exhibit enhanced antifungal activity against Botrytis cinerea and Fusarium spp. compared to non-halogenated variants .
- Herbicidal Activity : Structural similarity to propanil and isoxaben suggests possible herbicidal applications, though the benzothiazole core may require optimization for field efficacy.
- Synthetic Accessibility : The compound’s synthesis likely follows routes analogous to other benzothiazole benzamides, involving Ullmann coupling or nucleophilic substitution reactions .
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzothiazole moiety and a dimethoxybenzamide group. The molecular formula is , with a molecular weight of approximately 303.76 g/mol. The compound’s structural attributes contribute to its biological activity, particularly its interaction with various cellular pathways.
Synthesis of this compound
The synthesis typically involves the reaction of 4-chloro-1,3-benzothiazole with 3,4-dimethoxybenzoic acid or its derivatives under controlled conditions. The synthetic pathway has been optimized to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The inhibition was assessed using the MTT assay, which measures cell viability based on metabolic activity .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells. The compound promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G0/G1 phase, preventing cells from progressing through the cycle and thereby inhibiting tumor growth .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity:
- Cytokine Modulation : The compound has been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when assessed via enzyme-linked immunosorbent assay (ELISA). This suggests a potential role in managing inflammatory diseases .
Mechanistic Studies
The mechanisms underlying the biological activities of this compound have been elucidated through various biochemical assays:
- Western Blot Analysis : This technique revealed that the compound inhibits key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways. By interfering with these pathways, the compound effectively reduces cell survival and proliferation .
Case Studies and Research Findings
A significant study involving a series of benzothiazole derivatives included this compound. The findings indicated that this compound not only inhibited cancer cell growth but also demonstrated favorable pharmacokinetic properties predicted by ADMET analysis (Absorption, Distribution, Metabolism, Excretion, and Toxicity) .
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing N-(4-chloro-1,3-benzothiazol-7-yl)-3,4-dimethoxybenzamide?
A: The synthesis typically involves coupling a benzothiazol-7-amine derivative with 3,4-dimethoxybenzoyl chloride. A method analogous to (thiazole amide synthesis) suggests using pyridine as a solvent and base to facilitate the reaction. Refluxing the mixture for 6–8 hours under inert conditions (e.g., nitrogen) yields the product. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol (as in ) is recommended. Key factors include stoichiometric control of the acyl chloride and amine (1:1 molar ratio) and rigorous exclusion of moisture to prevent hydrolysis .
Structural Characterization
Q. Q: What analytical techniques are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy : - and -NMR (DMSO-d) are essential. For example, the 4-chloro-benzothiazole proton signals appear as doublets at δ 7.6–8.0 ppm, while methoxy groups (3,4-OCH) resonate as singlets at δ 3.8–3.9 ppm. Compare experimental shifts with computational predictions (DFT) for validation .
- X-ray Crystallography : Use SHELXL () for refinement. Intermolecular hydrogen bonds (e.g., N–H···N or C–H···O) stabilize crystal packing, as seen in similar thiazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) at m/z 363.06 (calculated: 363.06).
Biological Activity Screening
Q. Q: How can researchers design in vitro assays to evaluate this compound’s bioactivity?
A:
- Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. reports IC values for structurally related compounds, providing a benchmark.
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (). Pre-incubate the compound (0.1–10 µM) with AChE, then measure thiocholine production at 412 nm.
- Data Interpretation : Compare dose-response curves with positive controls (e.g., donepezil for AChE) and analyze IC using GraphPad Prism .
Crystallography and Conformational Analysis
Q. Q: How do intermolecular interactions influence the compound’s solid-state conformation?
A: X-ray analysis () reveals that hydrogen bonding (e.g., N–H···N, C–H···O) and π-π stacking between benzothiazole and benzamide moieties dictate crystal packing. Use Mercury software to visualize interactions and quantify bond lengths/angles. For example, the N–H···N bond (2.02 Å) forms centrosymmetric dimers, while C–H···O (2.30 Å) stabilizes layered structures. Conformational flexibility is limited due to steric hindrance from the 4-chloro substituent .
Data Reproducibility Challenges
Q. Q: How can researchers address contradictions in reported synthesis yields or spectral data?
A:
- Yield Optimization : If yields vary (e.g., 60–80%), test alternative solvents (DMF for solubility vs. ethanol for purity) or catalysts (DMAP for acylation).
- Spectral Discrepancies : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC). For example, a reported -NMR singlet at δ 7.08 ppm () may correspond to the benzamide proton, but HMBC can confirm coupling to carbonyl carbons.
- Purity Checks : Use HPLC (C18 column, acetonitrile/water) to detect impurities >0.1% (). Retention time comparisons with standards resolve ambiguities .
Pharmacological Mechanism Exploration
Q. Q: What molecular targets should be prioritized for mechanistic studies?
A:
- Enzyme Targets : Prioritize kinases (e.g., EGFR, VEGFR) due to the benzothiazole scaffold’s affinity for ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict binding modes.
- Receptor Profiling : Screen against GPCRs (e.g., serotonin receptors) via radioligand displacement assays.
- Pathway Analysis : RNA-seq or phosphoproteomics can identify downstream effects in treated cells. For example, notes that 3,4-dimethoxybenzamide derivatives modulate acetylcholine pathways, suggesting neuroactivity .
Stability and Storage Recommendations
Q. Q: What protocols ensure compound stability during long-term storage?
A:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under nitrogen ().
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
- Degradation Monitoring : Use TLC (silica, chloroform:methanol 9:1) monthly. Spots with R <0.3 indicate hydrolysis products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
